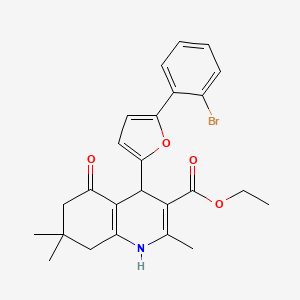
Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a furan ring, a bromophenyl group, and a hexahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Construction of the hexahydroquinoline core: This can be synthesized through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not well-documented. its structure suggests potential interactions with various molecular targets:
Molecular Targets: The bromophenyl group may interact with enzyme active sites or receptor binding pockets.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or neurotransmission.
相似化合物的比较
Similar Compounds
Ethyl 4-(5-phenylfuran-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but lacks the bromine atom.
Ethyl 4-(5-(2-chlorophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may confer unique reactivity and biological activity compared to its analogs. This can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
CAS 编号 |
853313-84-5 |
|---|---|
分子式 |
C25H26BrNO4 |
分子量 |
484.4 g/mol |
IUPAC 名称 |
ethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H26BrNO4/c1-5-30-24(29)21-14(2)27-17-12-25(3,4)13-18(28)22(17)23(21)20-11-10-19(31-20)15-8-6-7-9-16(15)26/h6-11,23,27H,5,12-13H2,1-4H3 |
InChI 键 |
KETPVHSKOQBTHJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C4=CC=CC=C4Br)C(=O)CC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


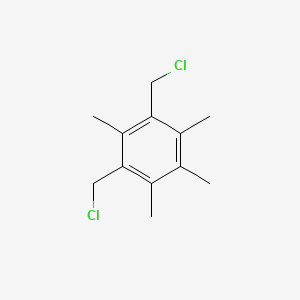

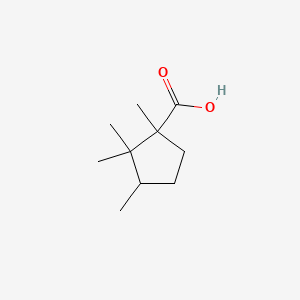
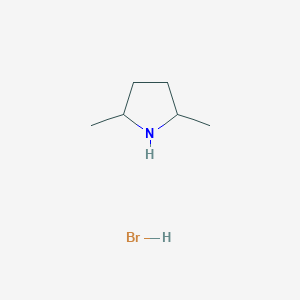


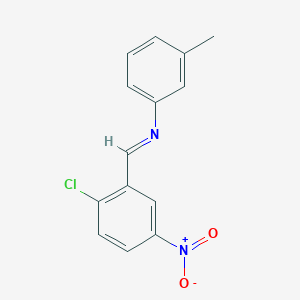
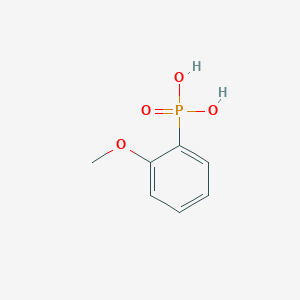
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)



